molecular formula C11H10BrN5O2 B1662288 Hymenialdisine CAS No. 82005-12-7

Hymenialdisine

Cat. No.: B1662288
CAS No.: 82005-12-7
M. Wt: 324.13 g/mol
InChI Key: ATBAETXFFCOZOY-QPJJXVBHSA-N
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Biochemical Analysis

Biochemical Properties

Hymenialdisine interacts with several enzymes and proteins. It acts as an inhibitor of Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It not only suppresses osteoclastogenesis but also promotes osteoblast differentiation . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits Cyclin-dependent kinase 2 and Cyclin-dependent kinase 5, which leads to changes in gene expression . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression .

Properties

CAS No.

82005-12-7

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

IUPAC Name

(4E)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4+

InChI Key

ATBAETXFFCOZOY-QPJJXVBHSA-N

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C/3\C(=O)NC(=N3)N)C=C(N2)Br

SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br

Appearance

Assay:≥97%A yellow oil

Synonyms

Alternative Name: SK&F 108752

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Hymenialdisine?

A1: this compound is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]

Q2: Which kinases are significantly inhibited by this compound?

A2: this compound potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: this compound inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: this compound reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, this compound can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: this compound can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: this compound exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]

Q5: What are the key spectroscopic features of this compound?

A5: this compound's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]

Q6: Are there different isomers of this compound?

A6: Yes, this compound exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of this compound. []

Q7: Is there information available regarding this compound's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on this compound's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.

Q8: Have any formulation strategies been investigated to enhance this compound's stability, solubility, or bioavailability?

A8: While the provided research papers don't elaborate on specific formulation strategies for this compound, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]

Q9: Have computational chemistry techniques been employed to study this compound?

A9: Yes, molecular docking studies have been conducted to investigate this compound's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for this compound's inhibitory activity.

Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for this compound analogs?

A10: The provided research mentions QSAR studies conducted on this compound analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective this compound derivatives.

Q11: How do structural modifications of this compound affect its activity, potency, and selectivity?

A11: SAR studies have revealed that modifications to the this compound scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for this compound's potency. For instance, Debromothis compound, lacking the bromine atom, generally exhibits lower potency than this compound. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]

Q12: What in vitro models have been used to study the effects of this compound?

A12: Numerous cell-based assays have been employed to investigate this compound's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess this compound's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study this compound's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate this compound's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study this compound's neuroprotective effects and its influence on neurite outgrowth. []

Q13: What in vivo models have been used to evaluate this compound's therapeutic potential?

A13: Animal models have been employed to evaluate this compound's in vivo efficacy:

  • Mouse models of pancreatic cancer: this compound has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
  • Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, this compound effectively prevented bone loss, highlighting its potential for treating osteoporosis. []

Q14: Have any clinical trials been conducted with this compound?

A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for this compound. Further research and development are required to translate its therapeutic potential to clinical applications.

Q15: What is known about the toxicology and safety profile of this compound?

A15: Although this compound demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: this compound can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on this compound's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.

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